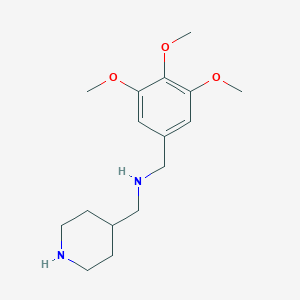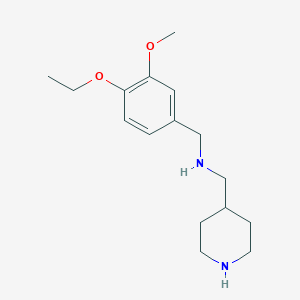![molecular formula C19H30N2O2 B262748 N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 increases the production of cGMP, leading to its various pharmacological effects.
Biochemical and Physiological Effects
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of this compound is vasodilation, which is mediated by the production of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its specificity for sGC activation. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the physiological effects of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to be stable in biological fluids, making it suitable for in vivo experiments.
One limitation of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its relatively low potency compared to other sGC activators. This may limit its usefulness in certain applications, particularly those requiring high levels of cGMP activation. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has a relatively short half-life, which may require frequent dosing in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension and other cardiovascular diseases. Additionally, there is growing interest in the use of sGC activators for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential therapeutic applications of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 and other sGC activators.
Métodos De Síntesis
The synthesis of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves several steps, including the reaction of tert-butylamine with 4-(bromomethyl)phenol to form 4-(tert-butylamino)methylphenol. This intermediate is then reacted with cyclohexylamine and chloroacetyl chloride to form N-cyclohexyl-N-[(4-tert-butylphenyl)methyl]glycine ethyl ester. Finally, this compound is hydrolyzed to form N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have vasodilatory effects, which can be useful in the treatment of conditions such as pulmonary hypertension and erectile dysfunction. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
Propiedades
Nombre del producto |
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)21-18(22)14-23-17-11-9-15(10-12-17)13-20-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-14H2,1-3H3,(H,21,22) |
Clave InChI |
HSBUCNJULPTVCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2 |
SMILES canónico |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)



![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)